molecular formula C20H18ClNO B1393860 2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride CAS No. 1160264-74-3

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride

Cat. No. B1393860
M. Wt: 323.8 g/mol
InChI Key: SDJCIWGCBRRFHY-UHFFFAOYSA-N
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Description

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride (IPQC) is a novel chemical compound that has recently been synthesized and studied for its potential applications in various scientific research areas. It is a derivative of quinoline and is composed of a quinoline ring with a 4-carbon side chain and a chlorine atom at the 4-position. IPQC has been studied for its use in organic synthesis, as a catalyst in various reactions, and as a potential therapeutic agent.

Scientific Research Applications

  • Anticancer Agents

    • Quinoline derivatives have been found to exhibit significant anticancer activity .
    • For instance, a quinoline-based compound was designed and reported by Abdel-Wahab and co-workers to be a potent anti-cancer agent against breast, lung and CNS tumors .
  • Antioxidants

    • Some quinoline derivatives have shown potent antioxidant activity .
    • A hybrid of ibuprofen with 1,2,3,4-tetrahydroisoquinoline, and piperidine was screened for their in vitro antioxidant activity .
  • Industrial Chemistry

    • Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .
    • They are used as scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .
  • Synthetic Organic Chemistry

    • Quinoline is an essential segment of both natural and synthetic compounds .
    • The pyranoquinoline ring system has gained considerable attention .
  • Green Chemistry

    • Quinoline derivatives have been synthesized using green and clean methods .
    • These methods include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
  • Environmental Chemistry

    • Quinoline and its derivatives have been used in the study and development of new methods and synthetic approaches towards organic compounds .
    • They are also used in the synthesis of heterocyclic organic compounds of different classes that have pharmacological activity .

properties

IUPAC Name

2-[4-(2-methylpropyl)phenyl]quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO/c1-13(2)11-14-7-9-15(10-8-14)19-12-17(20(21)23)16-5-3-4-6-18(16)22-19/h3-10,12-13H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJCIWGCBRRFHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Isobutylphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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